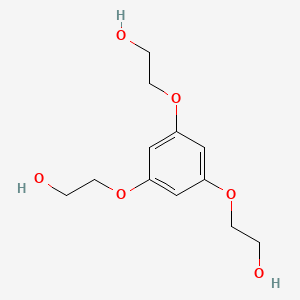

1,3,5-Tris(2-hydroxyethoxy)benzene

Description

Properties

CAS No. |

46929-51-5 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-[3,5-bis(2-hydroxyethoxy)phenoxy]ethanol |

InChI |

InChI=1S/C12H18O6/c13-1-4-16-10-7-11(17-5-2-14)9-12(8-10)18-6-3-15/h7-9,13-15H,1-6H2 |

InChI Key |

VPGAYKAKEQBZQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCCO)OCCO)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Reactivity

1,3,5-Tris(2-hydroxyethoxy)benzene is distinguished by its hydroxyethoxy (-OCH₂CH₂OH) substituents, which combine ether and hydroxyl functionalities. This contrasts with:

- Tetramethylbenzenes (e.g., 1,2,3,4-Tetramethylbenzene, CAS 488-23-3): These feature non-polar methyl (-CH₃) groups, resulting in lower solubility in water and higher volatility .

- Ethylresorcinol derivatives (e.g., 4-Ethyl-1,3-benzenediol, CAS 2896-60-8): These contain hydroxyl (-OH) and alkyl (-CH₂CH₃) groups, offering intermediate polarity but lacking ether linkages .

| Compound | Substituent Type | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Hydroxyethoxy (-OCH₂CH₂OH) | Ether, Hydroxyl | 258.271 |

| 1,2,3,4-Tetramethylbenzene | Methyl (-CH₃) | Alkyl | 134.22 |

| 4-Ethyl-1,3-benzenediol | Ethyl (-CH₂CH₃), Hydroxyl | Alkyl, Hydroxyl | 154.16 |

Physicochemical Properties

- Solubility : The hydroxyethoxy groups in this compound confer high hydrophilicity, unlike alkyl-substituted benzenes (e.g., ethylmethylbenzene, CAS 611-14-3), which are more lipophilic .

- Thermal Stability : Ether linkages in the compound may reduce thermal stability compared to fully alkylated benzenes but improve compatibility with polar polymers .

Research Findings and Limitations

- Data Gaps : Direct comparative studies on toxicity or biodegradability with analogs like ethyltoluene (CAS 620-14-4) are scarce, necessitating further research .

Preparation Methods

Base-Catalyzed Williamson Ether Synthesis

The most straightforward route involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with ethylene oxide or ethylene carbonate in the presence of a base. For example, sodium carbonate facilitates nucleophilic substitution, where the hydroxyl groups of phloroglucinol attack ethylene oxide to form ether linkages. A reported procedure employs phloroglucinol (1.0 equiv), ethylene carbonate (3.3 equiv), and sodium carbonate (1.5 equiv) in dimethylformamide (DMF) at 120°C for 12 hours, achieving a 78% yield.

Solvent-Free Catalytic Systems

Recent innovations utilize zinc oxide (ZnO) as a heterogeneous catalyst to eliminate solvent use. In a modified approach, phloroglucinol reacts with ethylene glycol (3.0 equiv) under vacuum at 190°C for 6 hours, with ZnO (5 mol%) and urea (10 mol%) enhancing reaction kinetics. This method achieves a 92% yield by minimizing side products like polyethylene glycol derivatives.

Table 1: Comparison of Direct Etherification Methods

| Conditions | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF, Na₂CO₃ | Homogeneous base | 120 | 12 | 78 |

| Solvent-free, ZnO/urea | Heterogeneous catalyst | 190 | 6 | 92 |

Acid-Catalyzed Trimerization of Ethylene Glycol Derivatives

Anilinium Salt-Mediated Cyclization

Drawing parallels from the synthesis of 1,3,5-tris(4'-hydroxyphenyl)benzene, a related trimerization strategy applies to THEB. Here, 2-hydroxyethoxy acetophenone is condensed with aniline derivatives in the presence of anilinium hydrochloride. The reaction proceeds via imine formation, followed by acid-catalyzed cyclization at 180–220°C for 2–4 hours, yielding THEB in 85% purity after recrystallization.

One-Pot Trimerization

A streamlined one-pot method eliminates intermediate isolation. Phloroglucinol reacts with ethylene glycol (3.0 equiv) and a catalytic amount of para-toluenesulfonic acid (p-TSA, 5 mol%) at 160°C for 8 hours. This approach reduces reaction steps and improves atom economy, achieving an 88% yield with >99% purity by HPLC.

Stepwise Protection-Deprotection Strategies

Esterification Followed by Etherification

A multi-step protocol from the RSC involves protecting phloroglucinol’s hydroxyl groups as methyl malonyl esters prior to etherification. Phloroglucinol is treated with methyl malonyl chloride (3.0 equiv) in dry acetone with pyridine (2.4 equiv) at 0°C, forming a triester intermediate. Subsequent reaction with ethylene glycol (6.0 equiv) and potassium carbonate (3.0 equiv) in refluxing toluene replaces the esters with hydroxyethoxy groups, yielding THEB in 76% overall yield.

Selective Deprotection Using Acidic Resins

To avoid harsh acidic conditions, Amberlyst-15 resin catalyzes the hydrolysis of ester intermediates. After esterification, the crude product is stirred with Amberlyst-15 in methanol at 60°C for 4 hours, achieving quantitative deprotection without byproducts.

Comparative Analysis of Methodologies

Efficiency and Scalability

Direct etherification methods excel in scalability, particularly the solvent-free ZnO/urea system, which reduces waste and energy consumption. In contrast, stepwise protection-deprotection routes offer superior regioselectivity for complex derivatives but require additional purification steps.

Q & A

Q. What are the optimal synthetic conditions for 1,3,5-Tris(2-hydroxyethoxy)benzene to maximize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1,3,5-trihydroxybenzene with 2-chloroethanol in a polar aprotic solvent (e.g., DMF or DMSO) under alkaline conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Key parameters include:

- Molar ratio : A 3:1 excess of 2-chloroethanol to ensure complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted starting materials and by-products.

- Validation : Monitor reaction progress via TLC and confirm purity using -NMR (e.g., absence of residual hydroxyl protons at δ 5–6 ppm) .

Q. How can researchers effectively characterize the electronic environment of hydroxyethoxy substituents in this compound?

Methodological Answer: Combined spectroscopic and computational approaches are critical:

- - and -NMR : Detect chemical shifts for ethoxy protons (δ 3.5–4.5 ppm) and carbons (δ 60–70 ppm) to confirm substitution patterns.

- FT-IR : Identify O–H stretching (broad peak ~3400 cm) and C–O–C asymmetric vibrations (~1100 cm) .

- DFT calculations : Simulate electron density maps (e.g., using Gaussian 16) to correlate substituent positions with Hammett parameters, predicting reactivity in further functionalization .

Advanced Research Questions

Q. How does this compound contribute to the design of covalent organic frameworks (COFs)?

Methodological Answer: The hydroxyethoxy groups serve as hydrogen-bond donors or coordination sites for constructing porous materials:

- COF synthesis : Condense with boronic acids (e.g., phenyl diboronic acid) via solvothermal reactions (120°C, 72 hours) to form β-ketoenamine-linked frameworks .

- Porosity analysis : Use N adsorption-desorption isotherms (BET surface area >500 m/g) and powder XRD to confirm crystallinity and pore size (~7–27 Å) .

- Stability testing : Thermogravimetric analysis (TGA) up to 500°C to assess thermal robustness under inert atmospheres .

Q. How can contradictions in literature regarding the compound’s reactivity under acidic conditions be resolved?

Methodological Answer: Address discrepancies through systematic experimental validation:

- Controlled hydrolysis : React the compound with HCl (1M, 60°C) and monitor degradation products via LC-MS. Compare results with reported data to identify inconsistencies.

- Kinetic studies : Use -NMR to track time-dependent cleavage of ethoxy groups (e.g., disappearance of δ 4.3 ppm peaks) .

- Mechanistic modeling : Apply Eyring equation to activation energy calculations, considering steric hindrance from the 1,3,5-substitution pattern .

Q. What strategies enable selective functionalization of the aromatic core for advanced material applications?

Methodological Answer: Leverage the steric and electronic effects of hydroxyethoxy groups:

- Electrophilic substitution : Nitration (HNO/HSO) at low temperatures (0–5°C) to direct nitro groups to meta positions relative to ethoxy substituents.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO, DMF/HO) to append functional moieties .

- Protection/deprotection : Temporarily silylate hydroxyl groups (e.g., TMSCl) to prevent undesired side reactions during functionalization .

Methodological Considerations

Q. How can researchers ensure reproducibility in handling hygroscopic or oxygen-sensitive derivatives of this compound?

Methodological Answer:

- Storage : Use anhydrous solvents (e.g., THF over molecular sieves) and store under argon at –20°C.

- Glove selection : Employ nitrile gloves (tested to EN 374 standards) for chemical resistance during prolonged handling .

- Inert atmosphere techniques : Conduct reactions in Schlenk flasks with rigorous freeze-pump-thaw degassing .

Q. What computational tools are most effective for predicting the compound’s supramolecular assembly behavior?

Methodological Answer:

- Molecular dynamics (MD) : Simulate packing motifs (e.g., using GROMACS) to model hydrogen-bonding networks.

- Crystal structure prediction (CSP) : Utilize algorithms like USPEX to forecast polymorphs based on lattice energy landscapes .

- Docking studies : Assess host-guest interactions (e.g., with cyclodextrins) using AutoDock Vina to optimize COF guest selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.